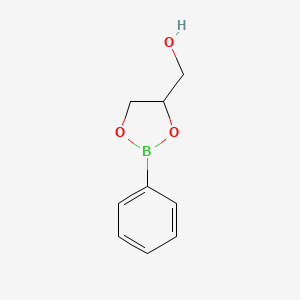![molecular formula C10H16Cl2O4 B14754942 2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 722-29-2](/img/structure/B14754942.png)
2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is a chemical compound known for its unique structure and properties It features two 1,3-dioxolane rings connected by an ethane-1,2-diyl bridge, with chloromethyl groups attached to the 4-position of each dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of ethylene glycol with formaldehyde and hydrochloric acid to form the dioxolane rings. The chloromethyl groups are introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols[][4].
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted dioxolanes, alcohols, aldehydes, and carboxylic acids, depending on the specific reagents and conditions used .
科学研究应用
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
作用机制
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] exerts its effects is primarily through its reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and material science .
相似化合物的比较
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of dioxolane rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of chloromethyl groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains chlorophenyl groups and is used in different applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its dual dioxolane rings and reactive chloromethyl groups, which provide versatility in chemical reactions and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry[15][15].
属性
CAS 编号 |
722-29-2 |
|---|---|
分子式 |
C10H16Cl2O4 |
分子量 |
271.13 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-[2-[4-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-3-7-5-13-9(15-7)1-2-10-14-6-8(4-12)16-10/h7-10H,1-6H2 |
InChI 键 |
WHWWINQJQRHLSE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)CCC2OCC(O2)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


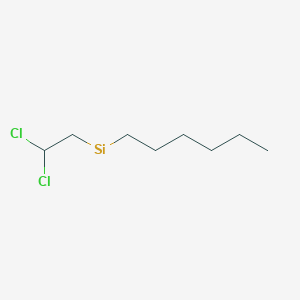
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)

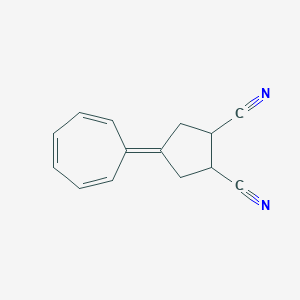

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
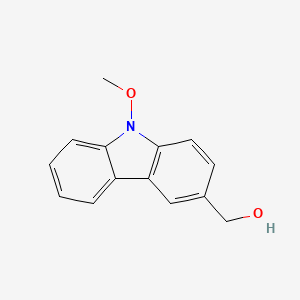
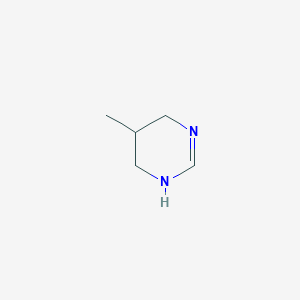
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
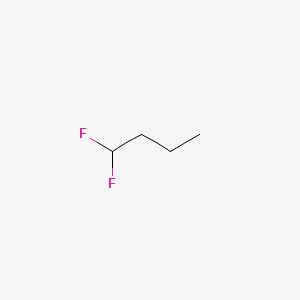
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
